molecular formula C20H13ClF3N3S B2580255 (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile CAS No. 477305-13-8

(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

Cat. No. B2580255
CAS RN: 477305-13-8
M. Wt: 419.85
InChI Key: AYNKWEVITVTTGP-GXDHUFHOSA-N
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Description

(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H13ClF3N3S and its molecular weight is 419.85. The purity is usually 95%.
BenchChem offers high-quality (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has delved into the synthesis and structural analysis of similar compounds, highlighting their chemical properties and potential for further modification. For instance, a study detailed the reduction of similar aryl acrylonitriles to yield amino propene derivatives, which were analyzed using X-ray diffraction, indicating the versatile synthetic routes and structural diversity of these compounds (Frolov et al., 2005).

Anticancer Activities

  • Another significant area of research is the evaluation of these compounds' anticancer activities. A study synthesized heteroarylacrylonitriles and tested their cytotoxic potency on various human cancer cell lines. The findings suggested that structural modifications at specific positions can enhance the compounds' cytotoxicity, offering a potential pathway for developing new anticancer agents (Sa̧czewski et al., 2004).

Optoelectronic Applications

  • The compound and its derivatives have also found applications in optoelectronics. A study on donor-acceptor substituted thiophene dyes, closely related to the mentioned compound, demonstrated their potential in optical limiting, protecting human eyes and optical sensors, and stabilizing light sources in optical communications (Anandan et al., 2018).

Chemical Sensing and Molecular Recognition

  • Further research explored the synthesis, crystal structure, and spectroscopic study of novel benzimidazoles and benzimidazoquinolines incorporating pyrazole moiety derived from acrylonitriles. These compounds were investigated as potential chemosensors for different cations, showcasing their applications in molecular recognition and sensing technologies (Hranjec et al., 2012).

Corrosion Inhibition

  • Additionally, the corrosion inhibition performance of thiazole and thiadiazole derivatives, related to the compound , against the corrosion of iron was studied through density functional theory (DFT) calculations and molecular dynamics simulations. This highlights the potential use of these compounds in protecting metal surfaces against corrosion, which is crucial for extending the life of metal-based structures (Kaya et al., 2016).

properties

IUPAC Name

(E)-3-[4-chloro-3-(trifluoromethyl)anilino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N3S/c1-12-2-4-13(5-3-12)18-11-28-19(27-18)14(9-25)10-26-15-6-7-17(21)16(8-15)20(22,23)24/h2-8,10-11,26H,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNKWEVITVTTGP-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)Cl)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)Cl)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

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